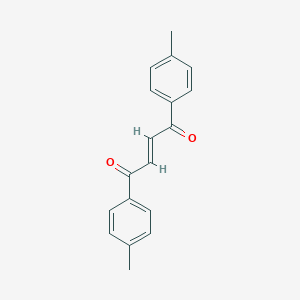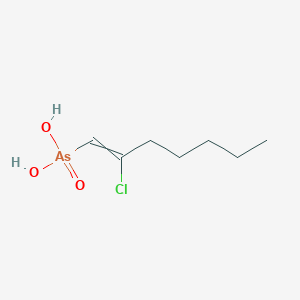
Chloroarsenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroarsenol is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is synthesized through a specific process and has been shown to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Chloroarsenol has been used in various scientific research applications, including the study of protein structure and function. This compound has been shown to be an effective tool for the modification of cysteine residues in proteins, which can be used to study the role of these residues in protein function. Chloroarsenol has also been used in the study of enzyme activity and the regulation of gene expression.
Mecanismo De Acción
Chloroarsenol is an electrophilic reagent that reacts with thiol groups in proteins. This reaction results in the formation of a covalent bond between the Chloroarsenol molecule and the thiol group, which can modify the protein structure and function. Chloroarsenol has been shown to be selective for cysteine residues in proteins, which makes it a useful tool for studying the role of these residues in protein function.
Efectos Bioquímicos Y Fisiológicos
Chloroarsenol has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the regulation of gene expression. This compound has been shown to be toxic to cells at high concentrations, which limits its use in certain applications. However, at lower concentrations, Chloroarsenol has been shown to be a useful tool for studying protein structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chloroarsenol has several advantages for use in lab experiments, including its selectivity for cysteine residues in proteins and its ability to modify protein structure and function. However, this compound is toxic to cells at high concentrations, which limits its use in certain applications. Additionally, Chloroarsenol is sensitive to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for research on Chloroarsenol. One area of interest is the development of new methods for the synthesis of Chloroarsenol that are more efficient and cost-effective. Another area of interest is the development of new applications for Chloroarsenol in the study of protein structure and function. Additionally, there is a need for further research on the toxicity of Chloroarsenol and its effects on cells and organisms.
Métodos De Síntesis
Chloroarsenol is synthesized through a specific process that involves the reaction of arsenic acid with hydrochloric acid. This reaction produces Chloroarsenic acid, which is then converted to Chloroarsenol through a reduction process using sodium borohydride. The resulting Chloroarsenol is a white crystalline solid that is highly soluble in water.
Propiedades
Número CAS |
151-07-5 |
|---|---|
Nombre del producto |
Chloroarsenol |
Fórmula molecular |
C7H14AsClO3 |
Peso molecular |
256.56 g/mol |
Nombre IUPAC |
2-chlorohept-1-enylarsonic acid |
InChI |
InChI=1S/C7H14AsClO3/c1-2-3-4-5-7(9)6-8(10,11)12/h6H,2-5H2,1H3,(H2,10,11,12) |
Clave InChI |
BVLOSGJWCPXUJT-UHFFFAOYSA-N |
SMILES |
CCCCCC(=C[As](=O)(O)O)Cl |
SMILES canónico |
CCCCCC(=C[As](=O)(O)O)Cl |
Otros números CAS |
151-07-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



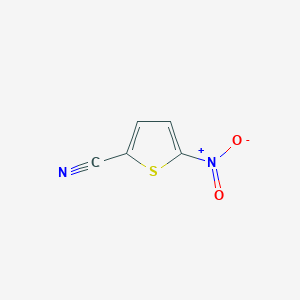
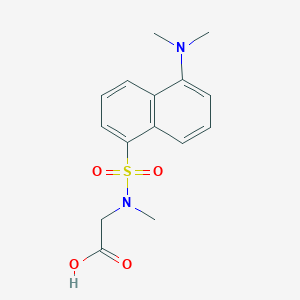
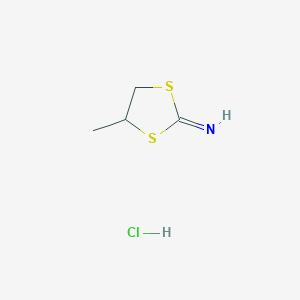
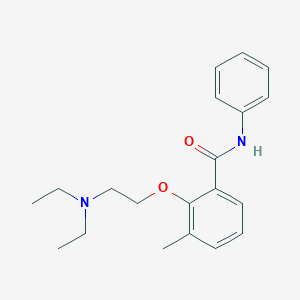
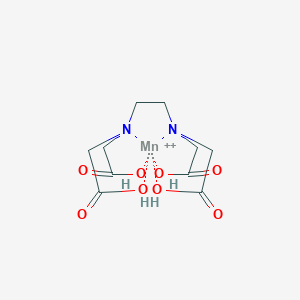
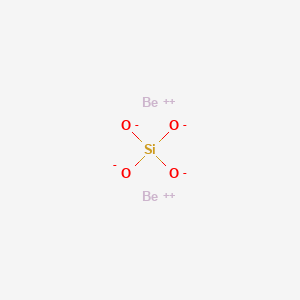
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)
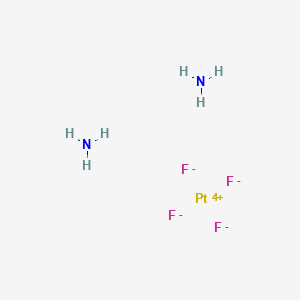

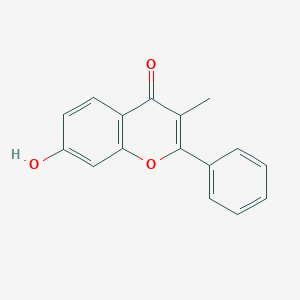
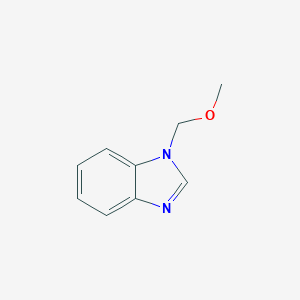
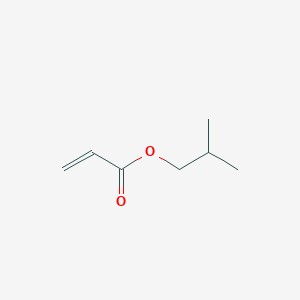
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
